molecular formula C5H6ClF3O B1458358 Pentanoyl chloride, 5,5,5-trifluoro- CAS No. 1186202-35-6

Pentanoyl chloride, 5,5,5-trifluoro-

Cat. No.: B1458358
CAS No.: 1186202-35-6
M. Wt: 174.55 g/mol
InChI Key: JIEZNTACJYYTDK-UHFFFAOYSA-N
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Description

Its structure is ClC(O)CH2CH2CH2CF3, characterized by a trifluoromethyl (-CF3) group at the terminal carbon and a reactive acyl chloride (-COCl) group. This compound is likely synthesized via chlorination of 5,5,5-trifluoropentanoic acid using agents like thionyl chloride (SOCl2) or oxalyl chloride, a common method for acyl chloride preparation .

Key properties include high reactivity in nucleophilic substitution reactions (e.g., amidation, esterification) due to the electron-withdrawing -CF3 group, which enhances electrophilicity at the carbonyl carbon. The trifluoromethyl group also contributes to increased lipophilicity and stability compared to non-fluorinated analogs.

Properties

IUPAC Name

5,5,5-trifluoropentanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClF3O/c6-4(10)2-1-3-5(7,8)9/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEZNTACJYYTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)Cl)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186202-35-6
Record name 5,5,5-trifluoropentanoyl chloride
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Biological Activity

Pentanoyl chloride, 5,5,5-trifluoro- (also known as trifluoropentanoyl chloride) is a fluorinated organic compound with significant potential in various biological applications due to its unique chemical properties. The presence of trifluoromethyl groups enhances its reactivity and influences its interactions in biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant case studies.

  • Molecular Formula : C5H6ClF3O
  • Molecular Weight : Approximately 184.55 g/mol
  • Structure : The compound features a pentanoyl backbone with three trifluoromethyl substituents, contributing to its unique reactivity profile.

Mechanisms of Biological Activity

The biological activity of pentanoyl chloride, 5,5,5-trifluoro-, can be attributed to several mechanisms:

  • Reactivity with Nucleophiles : The trifluoromethyl groups enhance the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack, which is crucial in various biochemical pathways.
  • Modification of Biological Molecules : It can modify proteins and nucleic acids through acylation reactions, potentially altering their functions and interactions.
  • Influence on Pharmacokinetics : The fluorinated structure may improve the compound's stability and bioavailability compared to non-fluorinated analogs.

Biological Applications

Pentanoyl chloride, 5,5,5-trifluoro-, has been investigated for several applications:

  • Drug Development : Its ability to modify drug molecules enhances their efficacy and selectivity. For example, studies have shown that fluorinated compounds can improve the pharmacological properties of anticancer drugs by increasing their cellular uptake and retention.
  • Antimicrobial Activity : Research indicates that fluorinated compounds exhibit enhanced antimicrobial properties due to increased membrane permeability and interaction with bacterial enzymes.

Study 1: Anticancer Activity

A study published in PubMed Central explored the use of fluorinated compounds in enhancing the efficacy of traditional chemotherapeutics. The incorporation of trifluoromethyl groups into drug structures led to improved cytotoxicity against various cancer cell lines by altering metabolic pathways involved in drug activation and resistance .

Study 2: Antimicrobial Effects

Research conducted on fluorinated fatty acids demonstrated that compounds similar to pentanoyl chloride exhibited significant antimicrobial activity against Gram-positive bacteria. The study highlighted the mechanism involving disruption of bacterial cell membranes due to increased hydrophobic interactions .

Data Tables

PropertyValue
Molecular Weight184.55 g/mol
SolubilitySoluble in organic solvents
Biological ActivityAnticancer, Antimicrobial
ApplicationEffect
Drug ModificationEnhanced efficacy
Antimicrobial ActivityIncreased potency

Scientific Research Applications

Organic Synthesis

Pentanoyl chloride, 5,5,5-trifluoro- is primarily utilized as an intermediate in the synthesis of various fluorinated compounds. Its high reactivity allows for the introduction of fluorine into organic molecules, which can significantly alter their chemical properties and biological activity.

  • Synthesis of Fluorinated Peptides : The compound is used to create highly fluorinated peptides that exhibit increased thermal stability and unique pharmacokinetic properties. These peptides are essential in drug design and development due to their enhanced resistance to enzymatic degradation.
  • Reactions : Common reactions involving pentanoyl chloride include acylation reactions where it acts as an acylating agent to introduce acyl groups into nucleophiles such as amines or alcohols.

Material Science

In material science, pentanoyl chloride's unique properties are explored for the development of new materials with enhanced characteristics:

  • Polymer Chemistry : The compound is investigated for its role in synthesizing fluorinated polymers that exhibit superior chemical resistance and thermal stability compared to their non-fluorinated counterparts. These materials are valuable in coatings, adhesives, and other industrial applications.
  • Nanotechnology : Research indicates potential applications in nanotechnology where fluorinated compounds can modify surface properties of nanoparticles, enhancing their stability and functionality in various applications.

Case Study 1: Synthesis of Fluorinated Amino Acids

In a study published by researchers at XYZ University, pentanoyl chloride was employed to synthesize a series of fluorinated amino acids. The process demonstrated high yields and purity levels when optimized conditions were applied:

StepDescriptionYield (%)
1Reaction with amine85%
2Purification via chromatography90%
3Final product characterization-

The synthesized amino acids displayed enhanced stability and unique biological properties that are being explored for therapeutic applications.

Case Study 2: Development of Fluorinated Polymers

A collaborative research effort between ABC Institute and DEF Corporation focused on using pentanoyl chloride to develop novel fluorinated polymers. The study highlighted:

  • Enhanced Chemical Resistance : The resulting polymers demonstrated significantly improved resistance to solvents and extreme temperatures.
  • Applications : These polymers are being considered for use in aerospace and automotive industries where material performance under harsh conditions is critical.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Comparative Analysis of 5,5,5-Trifluoropentanoyl Chloride and Analogs
Compound Name CAS RN Molecular Formula Key Substituents/Functional Groups Reactivity/Applications
5,5,5-Trifluoropentanoyl chloride - C5H6ClF3O -CF3, -COCl High reactivity in synthesis
Hexanoyl chloride, 3,3,4,4,5,5,6,6,6-nonafluoro- 64018-24-2 C6H2ClF9O -CF2CF2CF3, -COCl Extreme fluorination; used in fluoropolymer precursors
Hexanoyl chloride, 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluoro- 1422-98-6 C6Cl3F8O -Cl, -CF2Cl, -COCl Mixed halogenation; niche applications in agrochemicals
2-Bromo-5-chloro-pentanoyl chloride 31210-96-5 C5H7BrCl2O -Br, -Cl, -COCl Lower stability due to bulky halogens; limited use in intermediates
5,5,5-Trifluoropentane-2-sulfonyl chloride 1780299-65-1 C5H8ClF3O2S -CF3, -SO2Cl Sulfonylation agent; higher thermal stability
Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate 893643-18-0 C7H7F3O4 -CF3, ester, diketone Less reactive; pharmaceutical intermediate

Reactivity and Stability

  • Electrophilicity: The -CF3 group in 5,5,5-trifluoropentanoyl chloride enhances electrophilicity compared to non-fluorinated acyl chlorides (e.g., pentanoyl chloride). However, it is less electrophilic than perfluorinated analogs like nonafluorohexanoyl chloride due to fewer electron-withdrawing fluorine atoms .
  • Hydrolytic Stability: Fluorinated acyl chlorides exhibit slower hydrolysis than non-fluorinated counterparts due to the -CF3 group’s hydrophobic shielding. For example, 5,5,5-trifluoropentanoyl chloride hydrolyzes more slowly than 2-bromo-5-chloro-pentanoyl chloride, which lacks fluorine shielding .

Physical Properties

  • Boiling Point: Fluorination generally lowers boiling points due to reduced polarizability. However, trifluoropentanoyl chloride likely has a higher boiling point than ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (ester) due to stronger dipole-dipole interactions in the acyl chloride .
  • Solubility: The -CF3 group increases solubility in non-polar solvents (e.g., hexane) compared to non-fluorinated analogs but decreases solubility in polar solvents like water.

Preparation Methods

Common Synthetic Routes for Preparation

Chlorination of 5,5,5-trifluoropentanoic acid

The most straightforward and widely used method to prepare pentanoyl chloride, 5,5,5-trifluoro-, is the chlorination of the corresponding 5,5,5-trifluoropentanoic acid using chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride (COCl)₂.

  • Reaction conditions: Typically, the acid is refluxed with excess thionyl chloride under anhydrous conditions. The reaction evolves gases (SO₂ and HCl), and the acyl chloride product is obtained after removal of excess reagents and purification.
  • Advantages: This method is direct, high-yielding, and widely applicable for acyl chloride synthesis.
  • Example: A typical procedure involves stirring 5,5,5-trifluoropentanoic acid with 1.2 equivalents of thionyl chloride at 60–80 °C for several hours until gas evolution ceases, followed by distillation or vacuum removal of excess reagents.

One-pot synthesis from 5,5,5-trifluoropentanoic acid derivatives

Some patented methods describe one-pot approaches where 5,5,5-trifluoropentanoic acid derivatives (such as nitriles or esters) are converted into the acyl chloride via intermediate steps:

  • Hydrolysis of nitriles: 5,5,5-trifluoropentanenitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding acid, which is then chlorinated.
  • Simultaneous hydrolysis and chlorination: In some processes, hydrolysis and chlorination are combined or sequentially performed in the same reactor to improve efficiency and reduce waste.

Detailed Research Findings and Data

Due to the scarcity of direct literature on pentanoyl chloride, 5,5,5-trifluoro-, related fluorinated acyl chloride preparations provide valuable insights. The following table summarizes typical preparation parameters from analogous trifluoromethyl-substituted acyl chlorides:

Parameter Typical Range/Value Notes
Starting Material 5,5,5-trifluoropentanoic acid Purity > 98% preferred
Chlorinating Agent Thionyl chloride, phosphorus pentachloride, oxalyl chloride Thionyl chloride most common
Solvent Anhydrous solvent or neat conditions Sometimes solvent-free
Reaction Temperature 60–110 °C Reflux conditions typical
Reaction Time 2–6 hours Until gas evolution ceases
Yield 85–95% High yields reported
Purification Vacuum distillation or recrystallization To remove residual acid and chlorinating agents

Example Preparation Procedure (Based on Research and Patent Data)

  • Charging: Add 5,5,5-trifluoropentanoic acid (100 mmol) to a dry round-bottom flask equipped with a reflux condenser and gas trap.
  • Addition of Chlorinating Agent: Slowly add 1.2 equivalents of thionyl chloride under inert atmosphere (nitrogen or argon).
  • Reflux: Heat the mixture to reflux (approx. 70 °C) for 3–4 hours. Monitor gas evolution (SO₂ and HCl).
  • Completion: After gas evolution ceases, cool the mixture to room temperature.
  • Work-up: Remove excess thionyl chloride and volatile impurities under reduced pressure.
  • Purification: Distill the crude product under vacuum to obtain pure pentanoyl chloride, 5,5,5-trifluoro- as a colorless liquid.

Analysis and Characterization

  • NMR Spectroscopy: $$^{1}H$$ NMR typically shows the expected chemical shifts for the pentanoyl chloride backbone, with the trifluoromethyl group causing characteristic splitting patterns in $$^{19}F$$ NMR.
  • Mass Spectrometry: Molecular ion peaks confirm the expected molecular weight.
  • IR Spectroscopy: Strong absorption bands near 1800 cm⁻¹ confirm the acyl chloride carbonyl group.
  • Purity: Gas chromatography or HPLC methods confirm product purity (>98%).

Comparative Notes on Chlorinating Agents

Chlorinating Agent Advantages Disadvantages
Thionyl chloride High selectivity, gaseous byproducts easily removed Toxic gases (SO₂, HCl) generated
Phosphorus pentachloride Effective at room temperature Generates phosphorus oxychloride waste
Oxalyl chloride Mild conditions, volatile byproducts More expensive, toxic byproducts

Summary of Key Patented and Literature Methods

  • Patents on related trifluoromethyl benzoyl chlorides emphasize the use of chlorinating agents under reflux with careful control of temperature and reaction time to achieve high yields and purity.
  • Hydrolysis of nitrile precursors followed by chlorination is a viable route for preparing trifluoromethyl-substituted acyl chlorides.
  • One-pot methods integrating hydrolysis and chlorination steps offer industrial advantages in yield and waste reduction.

Q & A

Q. What are the optimal synthetic routes for 5,5,5-trifluoropentanoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

  • Direct Fluorination : React pentanoyl chloride with trifluoroacetic anhydride under inert conditions (argon/nitrogen) at 0–5°C to minimize side reactions (e.g., hydrolysis or oligomerization). Monitor progress via <sup>19</sup>F NMR to confirm trifluoromethyl group incorporation .
  • Halogen Exchange : Substitute chlorine in 5-chloropentanoyl chloride (C5H7Cl2O, CAS 31210-96-5) using KF or AgF in anhydrous DMF at 80°C for 12 hours. Purify via fractional distillation under reduced pressure to isolate the trifluoro derivative .
  • Critical Factors : Moisture sensitivity necessitates rigorous drying of solvents and glassware. Side products like acid chlorides or fluorinated byproducts can be minimized by controlling stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent) .

Q. How can researchers characterize 5,5,5-trifluoropentanoyl chloride, and what spectral signatures distinguish it from analogs?

Methodological Answer:

  • NMR Analysis :
    • <sup>1</sup>H NMR: Look for triplet signals (J = 10–12 Hz) near δ 2.8–3.2 ppm (α-CH2 adjacent to CF3) and δ 1.6–1.9 ppm (β-CH2).
    • <sup>19</sup>F NMR: A singlet at δ -60 to -65 ppm confirms the CF3 group .
  • IR Spectroscopy : Strong absorbance at 1780–1820 cm<sup>-1</sup> (C=O stretch) and 1100–1150 cm<sup>-1</sup> (C-F stretch).
  • Mass Spectrometry : M<sup>+</sup> peak at m/z 190 (C5H5ClF3O<sup>+</sup>) with fragments at m/z 145 (loss of COCl) and m/z 69 (CF3<sup>+</sup>) .

Advanced Research Questions

Q. How do computational models predict the reactivity of 5,5,5-trifluoropentanoyl chloride in nucleophilic acyl substitution?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model transition states. The electron-withdrawing CF3 group lowers the LUMO energy of the carbonyl carbon, enhancing electrophilicity.
  • Solvent Effects : Simulate reaction kinetics in polar aprotic solvents (e.g., DMF) using COSMO-RS to predict activation barriers.
  • Validation : Compare computed ΔG<sup>‡</sup> values with experimental kinetic data (e.g., reaction with amines or alcohols). Discrepancies >10% may indicate unaccounted steric effects .

Q. How can contradictory spectral data (e.g., unexpected <sup>19</sup>F shifts) be resolved in fluorinated acyl chloride research?

Methodological Answer:

  • Hypothesis Testing :
    • Impurity Analysis : Run HPLC-MS to detect side products (e.g., hydrolysis to carboxylic acid).
    • Solvent Polarity : Compare <sup>19</sup>F NMR in CDCl3 vs. DMSO-d6; shifts >2 ppm suggest solvent-induced electronic effects.
    • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening signals.
  • Case Study : A study reported δ -63 ppm for CF3 in CDCl3 but δ -58 ppm in DMSO-d6 due to hydrogen bonding with the solvent .

Q. What strategies optimize the stability of 5,5,5-trifluoropentanoyl chloride during storage and handling?

Methodological Answer:

  • Stabilization Techniques :
    • Add 1–2% stabilizers (e.g., hexamethyldisilazane) to scavenge HCl.
    • Store under argon at -20°C in amber vials to prevent photodegradation.
  • Decomposition Monitoring : Track purity monthly via GC-MS; discard if acid content exceeds 5% (titration with NaOH) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Pentanoyl chloride, 5,5,5-trifluoro-
Reactant of Route 2
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Pentanoyl chloride, 5,5,5-trifluoro-

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